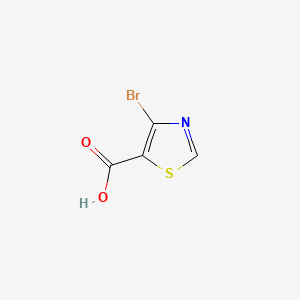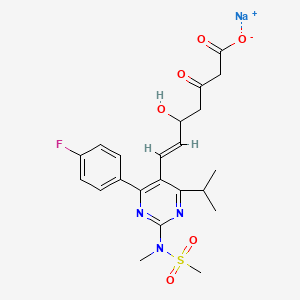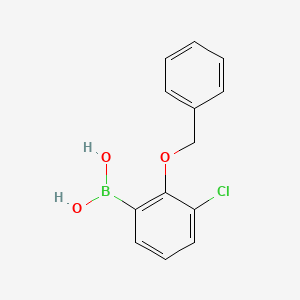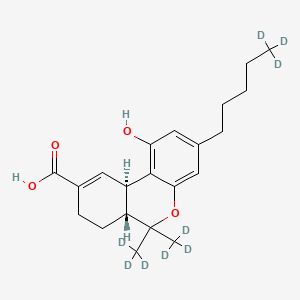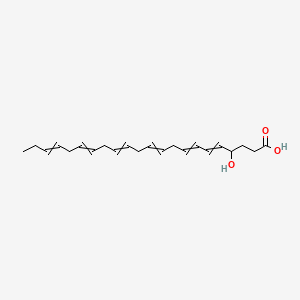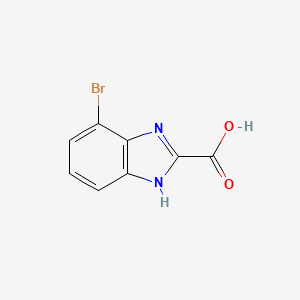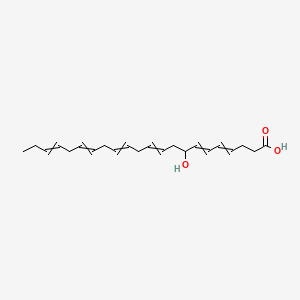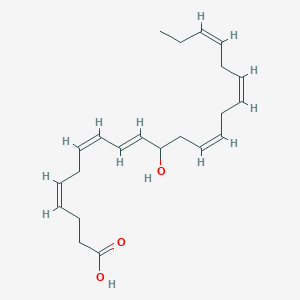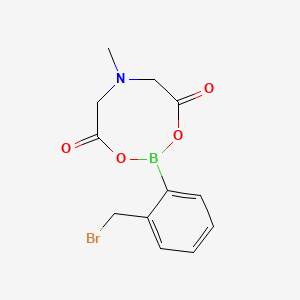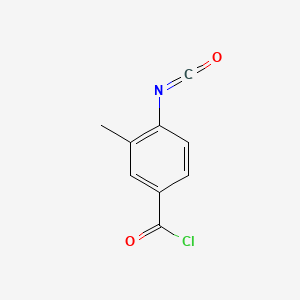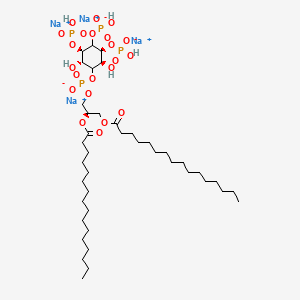
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:
Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.
Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.
Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.
Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.
Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.
Analyse Chemischer Reaktionen
Reaktionen:: PtdIns-(3,4,5)-P3 kann verschiedene Reaktionen eingehen, darunter:
Phosphorylierung: Weitere Phosphorylierung, um andere Inositolphosphate zu erzeugen.
Hydrolyse: Spaltung durch Phosphoinositid-spezifische Phospholipase C, um Inositoltrisphosphat (IP3) und DAG zu erzeugen.
Phosphorylierungskinasen: Enzyme wie PI3-Kinase.
Phospholipase C: Enzym, das für die Hydrolyse verantwortlich ist.
Lösungsmittel: Organische Lösungsmittel wie Chloroform und Methanol.
Hauptprodukte:: Die Hauptprodukte umfassen PtdIns-(3,4,5)-P3 selbst sowie seine Hydrolyseprodukte (IP3 und DAG).
Wissenschaftliche Forschungsanwendungen
PtdIns-(3,4,5)-P3 wird aufgrund seiner kritischen Rollen umfassend untersucht:
Zellsignalisierung: Reguliert Zellwachstum, -überleben und -proliferation.
Stoffwechsel: Beeinflusst die Glukosehomöostase und den Lipidstoffwechsel.
Immunantwort: Moduliert die Aktivierung und Funktion von Immunzellen.
Krebsforschung: In die Krebsentwicklung und Metastasierung verwickelt.
5. Wirkmechanismus
PtdIns-(3,4,5)-P3 fungiert als sekundärer Botenstoff, indem es an spezifische Proteine bindet, darunter Akt (Proteinkinase B), was zu nachgeschalteten Signalkaskaden führt. Es aktiviert Pfade, die an Zellüberleben, -wachstum und -motilität beteiligt sind.
Wirkmechanismus
PtdIns-(3,4,5)-P3 acts as a second messenger by binding to specific proteins, including Akt (protein kinase B), leading to downstream signaling cascades. It activates pathways involved in cell survival, growth, and motility.
Vergleich Mit ähnlichen Verbindungen
PtdIns-(3,4,5)-P3 ist einzigartig in seinem spezifischen Phosphorylierungsmuster und seiner Rolle in der PI3K/Akt-Signalübertragung. Ähnliche Verbindungen umfassen PtdIns-(4,5)-P2 (1,2-Dipalmitoyl) (Natriumsalz) und PtdIns-(1,2-Dipalmitoyl) (Ammoniumsalz) .
Eigenschaften
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWJEMVEFYEGE-GQDGIFEPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na4O22P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
